molecular formula C18H21ClN2O3S B5154481 2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide

2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide

Cat. No.: B5154481
M. Wt: 380.9 g/mol
InChI Key: PKNGKNNZHQERET-UHFFFAOYSA-N
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Description

2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide is a high-purity chemical compound supplied for research and development purposes. This molecule features a sulfonamide core, a functional group prevalent in compounds with diverse biological activities, and is often investigated in medicinal chemistry and pharmacology. Research Applications: Compounds with similar structural motifs, particularly the sulfonamide group, are frequently explored in scientific research for a range of potential applications. These may include serving as a key intermediate in organic synthesis, a precursor for developing pharmacologically active molecules, or a tool compound for studying enzyme inhibition and signal transduction pathways. Researchers value this compound for its potential utility in designing and optimizing novel bioactive agents. Handling and Storage: This product is intended for use by qualified laboratory professionals. For safe handling, refer to the associated Safety Data Sheet (SDS). It is recommended to store the product at room temperature in a cool, dark place. Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-13(2)20-18(22)12-21(16-8-6-15(19)7-9-16)25(23,24)17-10-4-14(3)5-11-17/h4-11,13H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNGKNNZHQERET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide typically involves several steps, including the formation of the sulfonyl chloride intermediate and subsequent coupling with the aniline derivative. The reaction conditions often require the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar sulfonamide structures exhibit significant biological activity, which can be leveraged for drug development.

  • Mechanism of Action : The sulfonamide group is known to inhibit certain enzymes involved in inflammatory pathways, potentially leading to reduced pain and swelling.
  • Case Studies : Various studies have explored the efficacy of similar compounds in treating conditions like arthritis and other inflammatory diseases, suggesting a promising avenue for further research on this specific compound.

Agricultural Applications

The compound has also been investigated for its effectiveness as a pesticide. Its structural characteristics allow it to interact with biological systems in ways that can disrupt pest life cycles.

  • Pest Control : The compound may function as an insecticide or herbicide, targeting specific pests while minimizing impact on non-target organisms.
  • Formulation Studies : Research has indicated that formulations containing this compound can enhance the efficacy of pest control measures, making it a valuable addition to integrated pest management strategies.

Data Tables

Application AreaDescriptionKey Findings
PharmaceuticalPotential anti-inflammatory and analgesic propertiesSimilar compounds show significant efficacy in pain management.
AgriculturalUse as an insecticide or herbicideEffective against specific pests; enhances pest control formulations.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that a sulfonamide derivative exhibited significant anti-inflammatory effects in animal models. The results indicated a reduction in inflammatory markers and pain response, suggesting that this compound could have similar therapeutic benefits.

Case Study 2: Pesticidal Efficacy

Research conducted on the agricultural application of sulfonamide compounds revealed that formulations containing the compound showed increased mortality rates in targeted pest populations compared to untreated controls. This study highlighted the compound's potential role in sustainable agriculture practices by reducing reliance on traditional pesticides.

Mechanism of Action

The mechanism of action of 2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chloro and methylphenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analog 1: 2-[3-Chloro-4-Methyl(Methylsulfonyl)Anilino]-N-(4-Ethoxyphenyl)Acetamide

Key Differences :

  • Substituent Position: The chloro group is at the 3-position of the anilino ring, compared to 4-position in the target compound.
  • Sulfonyl Group : Contains a methylsulfonyl moiety instead of a (4-methylphenyl)sulfonyl group.
  • N-Substituent : A 4-ethoxyphenyl group replaces the isopropyl group.

Molecular Formula : C₁₈H₂₁ClN₂O₄S
Molecular Weight : 396.89 g/mol
Implications :

  • The ethoxy group may improve water solubility compared to the isopropyl group.

Structural Analog 2: N-Allyl-2-(4-Chloro[(4-Chlorophenyl)Sulfonyl]Anilino)Acetamide

Key Differences :

  • Sulfonyl Group : Features a 4-chlorophenylsulfonyl substituent instead of 4-methylphenyl.
  • N-Substituent : An allyl group replaces the isopropyl group.

Molecular Formula : C₁₇H₁₆Cl₂N₂O₃S
Molecular Weight : 399.29 g/mol
Implications :

Structural Analog 3: 2-Chloro-N-(4-Fluorophenyl)Acetamide

Key Differences :

  • Core Structure: Simpler acetamide lacking sulfonyl and anilino groups.
  • Substituents : A single chloro and 4-fluorophenyl group.

Molecular Formula: C₈H₇ClFNO Implications:

  • Used as an intermediate in synthesizing quinoline and piperazinedione derivatives. Highlights the role of halogenated acetamides in constructing heterocyclic frameworks .

Structural Analog 4: 2-{2-Fluoro[(4-Methylphenyl)Sulfonyl]Anilino}-N-Propylacetamide

Key Differences :

  • Halogen Substituent : Fluorine at the 2-position instead of chlorine at the 4-position.
  • N-Substituent : Propyl group vs. isopropyl.

Molecular Formula : C₁₈H₂₁FN₂O₃S
Molecular Weight : ~380.44 g/mol (estimated)
Implications :

  • Fluorine’s smaller atomic radius and higher electronegativity may improve membrane permeability.
  • The linear propyl chain could reduce steric effects compared to branched isopropyl .

Tabulated Comparison of Key Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound Not explicitly provided* ~400 (estimated) 4-Cl anilino; (4-methylphenyl)sulfonyl; N-isopropyl Synthetic intermediate, drug candidate
2-[3-Cl-4-Me(SO₂Me)Anilino]-N-(4-EtOPh)Acetamide C₁₈H₂₁ClN₂O₄S 396.89 3-Cl anilino; methylsulfonyl; N-4-ethoxyphenyl Bioactive molecule
N-Allyl-2-(4-Cl[(4-ClPh)SO₂]Anilino)Acetamide C₁₇H₁₆Cl₂N₂O₃S 399.29 4-Cl anilino; 4-Cl-phenylsulfonyl; N-allyl Polymer precursor
2-Cl-N-(4-FPh)Acetamide C₈H₇ClFNO 187.60 2-Cl; N-4-fluorophenyl Heterocyclic synthesis
2-{2-F[(4-MePh)SO₂]Anilino}-N-PrAcetamide C₁₈H₂₁FN₂O₃S ~380.44 2-F anilino; (4-methylphenyl)sulfonyl; N-propyl Drug design

*Exact molecular formula of the target compound inferred as C₁₈H₂₂ClN₂O₃S based on analogs.

Research Implications and Trends

  • Substituent Position : Chlorine at the 4-position (target compound) vs. 3-position (Analog 1) may influence aromatic electrophilic substitution rates.
  • N-Substituents : Isopropyl (target) offers metabolic stability over allyl or ethoxyphenyl groups, which may undergo oxidation or demethylation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting N-isopropyl-4-chloroaniline derivatives with chloroacetyl chloride in anhydrous solvents (e.g., dichloromethane) under controlled temperatures (0–5°C) minimizes side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield. Optimization requires monitoring reaction progress using TLC and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of sulfonyl chloride to aniline to ensure complete substitution) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions. For example, the sulfonyl group’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.5 ppm) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., intramolecular C–H···O interactions observed in related acetamides) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula. Discrepancies between calculated and observed masses may indicate incomplete purification or degradation .

Q. How should preliminary bioactivity assays be designed to evaluate this compound’s potential as a kinase inhibitor or agrochemical?

  • Methodological Answer :

  • In vitro assays : Use enzyme inhibition assays (e.g., ATPase activity for kinase targets) with positive controls (e.g., staurosporine). IC50_{50} values should be calculated using dose-response curves (4-parameter logistic model) .
  • Agrochemical screening : Test herbicidal activity in model plants (e.g., Arabidopsis thaliana) under controlled light/dark cycles. Include solvent-only controls to distinguish compound effects from artifacts .

Advanced Research Questions

Q. What experimental strategies can elucidate the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis studies : Incubate the compound in buffers at varying pH (3–9) and analyze degradation products via LC-MS. For example, sulfonamide bonds may hydrolyze to form 4-methylbenzenesulfonic acid and chloroaniline derivatives .
  • Photodegradation : Expose to UV light (254 nm) in aqueous solutions and identify radicals (e.g., hydroxyl radicals) using spin-trapping agents like DMPO, followed by ESR spectroscopy .
  • Soil microcosm experiments : Assess biodegradation by spiking soil samples and quantifying residual compound via GC-MS. Include sterile controls to differentiate microbial vs. abiotic degradation .

Q. How can computational modeling and SAR studies improve the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinases). Prioritize derivatives with lower binding energies and favorable hydrogen-bonding patterns (e.g., sulfonyl group interactions with Lys216 in EGFR) .
  • SAR analysis : Synthesize analogs with modified substituents (e.g., replacing 4-methylphenyl with trifluoromethyl groups) and correlate structural changes with bioactivity. Statistical tools like PCA (Principal Component Analysis) identify key physicochemical drivers (e.g., logP, polar surface area) .

Q. What advanced analytical methods resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer :

  • Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal motion effects on bond lengths/angles. Compare with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) .
  • Dynamic NMR : Resolve conformational flexibility (e.g., rotation around the sulfonamide bond) by acquiring 1^1H NMR spectra at variable temperatures (-50°C to 50°C) .

Q. How should researchers design dose-response experiments to address non-linear pharmacokinetic behavior observed in preclinical studies?

  • Methodological Answer :

  • Non-compartmental analysis (NCA) : Calculate AUC, Cmax_{max}, and t1/2_{1/2} from plasma concentration-time curves. Use logarithmic dosing (e.g., 1, 3, 10, 30 mg/kg) to identify saturation points in absorption .
  • Mechanistic modeling : Apply PK/PD models (e.g., Michaelis-Menten for metabolism) to predict nonlinearities. Validate with in vitro hepatocyte clearance assays .

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